molecular formula C12H10N4S B11719761 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11719761
M. Wt: 242.30 g/mol
InChI Key: DXNDBPJAOFLMFZ-UHFFFAOYSA-N
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Description

6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group and a phenyl ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The methylthio group is introduced through a subsequent methylation reaction using methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases, which play a crucial role in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and bacteria.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to the presence of the methylthio group, which enhances its biological activity and specificity. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4S/c1-17-12-13-7-9-8-14-16(11(9)15-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

DXNDBPJAOFLMFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)C3=CC=CC=C3

Origin of Product

United States

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